molecular formula C22H22N2O3 B11348642 2-ethoxy-N-(4-methoxybenzyl)-N-(pyridin-2-yl)benzamide

2-ethoxy-N-(4-methoxybenzyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11348642
M. Wt: 362.4 g/mol
InChI Key: JNCADXBQDFFOEG-UHFFFAOYSA-N
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Description

2-ETHOXY-N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group, a methoxyphenyl group, and a pyridinyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE typically involves the reaction of 2-ethoxybenzoic acid with 4-methoxybenzylamine and 2-pyridylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-ETHOXY-N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may include steps such as purification by recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide core are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-ETHOXY-N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ETHOXY-N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHOXYPHENYL)-N-(PYRIDIN-2-YL)BENZAMIDE: Lacks the ethoxy group, which may affect its reactivity and biological activity.

    2-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE: Lacks the methoxyphenyl group, which may influence its binding affinity to molecular targets.

    N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE: Lacks the ethoxy group, potentially altering its chemical properties.

Uniqueness

2-ETHOXY-N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the presence of both the ethoxy and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. These structural features can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

2-ethoxy-N-[(4-methoxyphenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C22H22N2O3/c1-3-27-20-9-5-4-8-19(20)22(25)24(21-10-6-7-15-23-21)16-17-11-13-18(26-2)14-12-17/h4-15H,3,16H2,1-2H3

InChI Key

JNCADXBQDFFOEG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)OC)C3=CC=CC=N3

Origin of Product

United States

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